2,4-Dichloro-6,7-difluoroquinazoline

Beschreibung

Chemical Identity and Nomenclature

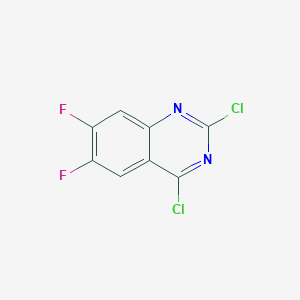

This compound represents a highly substituted member of the quinazoline family, distinguished by its specific halogen substitution pattern on the bicyclic aromatic system. The compound is registered under Chemical Abstracts Service number 774212-69-0 and possesses the MDL number MFCD11044645. The molecular structure consists of a quinazoline backbone with chlorine atoms positioned at the 2 and 4 positions, while fluorine atoms occupy the 6 and 7 positions of the benzene ring portion of the heterocycle. This systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, clearly indicating the specific substitution positions on the quinazoline framework.

The compound's molecular formula C8H2Cl2F2N2 reflects its composition of eight carbon atoms, two hydrogen atoms, two chlorine atoms, two fluorine atoms, and two nitrogen atoms. The structural representation can be expressed through its SMILES notation as FC1=CC2=NC(Cl)=NC(Cl)=C2C=C1F, which provides a linear encoding of the molecular connectivity. The systematic name quinazoline, 2,4-dichloro-6,7-difluoro- is also recognized in chemical databases, emphasizing the parent heterocycle and the specific substitution pattern that defines this particular derivative.

The molecular weight of 235.02 atomic mass units positions this compound within the range typical for small molecule pharmaceutical intermediates. The presence of multiple halogens significantly influences the compound's physical and chemical properties, affecting parameters such as lipophilicity, electronic distribution, and reactivity patterns. The strategic placement of these halogen substituents creates distinct electronic environments within the molecule, potentially affecting both its synthetic utility and biological activity profiles.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of quinazoline chemistry, which traces its origins to the late nineteenth century. The parent quinazoline heterocycle was first synthesized in 1895 by August Bischler and Lang through decarboxylation methods, establishing the foundational chemistry that would later enable the creation of complex substituted derivatives. This pioneering work was followed by Siegmund Gabriel's 1903 synthesis of quinazoline from ortho-nitrobenzylamine, which provided alternative synthetic pathways and deeper understanding of the heterocyclic system.

The specific synthesis of this compound represents a more recent achievement in heterocyclic chemistry, building upon decades of methodological advancement in halogenation techniques and quinazoline chemistry. The compound is synthesized from 6,7-difluoroquinazoline-2,4(1H,3H)-dione through treatment with phosphorus oxychloride in the presence of N,N-dimethylaniline under reflux conditions at 120 degrees Celsius for seven hours. This synthetic approach demonstrates the evolution of quinazoline chemistry from simple parent compounds to highly functionalized derivatives with precise substitution patterns.

The development of efficient synthetic routes to halogenated quinazolines like this compound represents significant progress in heterocyclic methodology. The reaction conditions required for this transformation illustrate the sophisticated understanding of organofluorine and organochlorine chemistry that has developed over the past several decades. The successful introduction of multiple halogen substituents onto the quinazoline framework demonstrates advances in selective halogenation techniques and the ability to control regioselectivity in complex heterocyclic systems.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 774212-69-0 | |

| Molecular Formula | C8H2Cl2F2N2 | |

| Molecular Weight | 235.02 | |

| MDL Number | MFCD11044645 | |

| SMILES Notation | FC1=CC2=NC(Cl)=NC(Cl)=C2C=C1F |

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its representation of advanced halogenation strategies applied to nitrogen-containing aromatic systems. The quinazoline framework itself constitutes one of the most important classes of heterocyclic compounds, characterized by the fusion of benzene and pyrimidine rings to create a bicyclic system with two nitrogen atoms at positions 1 and 3. The presence of these nitrogen atoms significantly enhances the chemical reactivity and biological relevance of quinazoline derivatives, making them valuable scaffolds for pharmaceutical development and materials science applications.

The specific substitution pattern found in this compound exemplifies the sophisticated control over molecular architecture that modern synthetic chemistry has achieved. The strategic placement of chlorine atoms at the 2 and 4 positions, combined with fluorine atoms at the 6 and 7 positions, creates a molecule with unique electronic properties and reactivity patterns. This substitution pattern influences the electron density distribution throughout the heterocyclic system, potentially affecting both nucleophilic and electrophilic substitution reactions as well as metal coordination behavior.

Within the broader context of pharmaceutical chemistry, quinazoline derivatives have demonstrated remarkable diversity in biological activities, with over 200 biologically active quinazoline and quinoline alkaloids identified in nature. The halogenated derivative this compound contributes to this chemical diversity by providing a scaffold with enhanced metabolic stability and altered physicochemical properties compared to non-halogenated analogs. The presence of fluorine atoms, in particular, can significantly impact molecular properties such as lipophilicity, hydrogen bonding capacity, and enzymatic stability, making such compounds valuable for medicinal chemistry applications.

The synthetic accessibility of this compound through established synthetic protocols demonstrates the maturity of heterocyclic synthetic methodology. The compound serves as an important intermediate for further chemical transformations, particularly in the development of more complex quinazoline derivatives through nucleophilic substitution reactions. The reactive chlorine atoms can be selectively displaced by various nucleophiles, enabling the construction of diverse molecular architectures while retaining the beneficial properties conferred by the fluorine substituents.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-6,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-4(11)5(12)2-6(3)13-8(10)14-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYUGTYKIGKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653117 | |

| Record name | 2,4-Dichloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774212-69-0 | |

| Record name | 2,4-Dichloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination of 6,7-Difluoroquinazoline-2,4-dione Using Phosphorus Oxychloride (POCl3) and N,N-Dimethylaniline

Procedure : The key industrially relevant method involves suspending 6,7-difluoroquinazoline-2,4-dione in phosphorus oxychloride, followed by slow addition of N,N-dimethylaniline. The mixture is heated under reflux at approximately 120 °C for 7 hours until complete dissolution and reaction progress indicated by a dark purple color. After cooling, the reaction mixture is poured onto ice to precipitate the product, which is then filtered and purified by silica gel chromatography.

Yield and Purity : This method achieves an 88% yield of 2,4-dichloro-6,7-difluoroquinazoline as a white solid with high purity confirmed by ESI-MS and ^1H NMR spectroscopy.

| Parameter | Details |

|---|---|

| Starting Material | 6,7-Difluoroquinazoline-2,4-dione (6.9 g, 35 mmol) |

| Chlorinating Agent | Phosphorus oxychloride (21 mL) |

| Base | N,N-Dimethylaniline (4.9 mL, 35 mmol) |

| Temperature | Reflux at 120 °C |

| Reaction Time | 7 hours |

| Workup | Quenching in ice water, filtration, silica gel purification |

| Yield | 88% |

Chlorination of 2,4-Dihydroxy-6,7-dimethoxyquinazoline Using POCl3 and N,N-Dimethylformamide

Process : 2,4-dihydroxy-6,7-dimethoxyquinazoline is reacted with phosphorus oxychloride in the presence of N,N-dimethylformamide (DMF) as a catalyst/promoter. The DMF is added slowly to avoid side reactions. The reaction is heated to reflux (around 80 °C) for 4 hours, followed by distillation to remove excess POCl3 and hydrolysis to isolate the dichloro product.

Advantages : The use of DMF accelerates the reaction, reduces reflux time significantly from 12 hours to 4 hours, and improves product yield and purity. The process also allows recovery of POCl3 (over 55%) for reuse, enhancing industrial sustainability.

| Component | Ratio (Weight) |

|---|---|

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | 1.0000 |

| Phosphorus oxychloride | 6.6700 |

| N,N-Dimethylformamide | 0.1000 – 0.5000 |

| Water | 30.000 |

| Step | Temperature (°C) |

|---|---|

| Initial mixing | ~80 |

| Hydrolysis | ≤ 60 |

This method is described in patent CN1486980A and is notable for its mild conditions and environmental safety.

Synthesis via Ortho-Aminobenzoic Acid and Potassium Cyanate

Method : Ortho-aminobenzoic acid reacts with potassium cyanate in aqueous alkaline conditions (pH 9–12, 20–100 °C) to form 2,4-quinazoline diones. These intermediates then undergo chlorination with a chlorinating agent in the presence of fatty amine solvents to yield 2,4-dichloroquinazolines.

Advantages : Uses non-toxic solvents and readily available raw materials, offering high yields and suitability for industrial scale.

Relevance : While this method is general for 2,4-dichloroquinazoline derivatives, adaptation to difluoro-substituted quinazolines would require fluorinated starting materials.

This method is detailed in patent CN101475537A.

One-Step Synthesis Using Diphosgene and o-Aminobenzonitrile

Reported by : Lee et al. (Synlett, 2006)

Procedure : o-Aminobenzonitrile reacts with diphosgene in acetonitrile under pressurized autoclave conditions at elevated temperatures to produce 2,4-dichloroquinazoline derivatives with yields around 85%.

Limitations : Use of highly toxic diphosgene and requirement for high-pressure reactors limit industrial applicability.

Improvements : Newer methods avoid diphosgene, favoring safer chlorinating agents and milder conditions.

The method involving POCl3 and N,N-dimethylaniline is the most documented and efficient for this compound, balancing yield, purity, and operational simplicity.

Use of DMF as a promoter in chlorination reactions significantly enhances reaction rates and yields for related quinazoline derivatives, suggesting potential for adaptation to difluoroquinazoline systems.

Safety and environmental impact are critical; methods avoiding highly toxic reagents like diphosgene and using recoverable chlorinating agents are preferred.

Reaction parameters such as temperature, reagent ratios, and addition rates (e.g., slow addition of DMF) are crucial for optimizing yield and minimizing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6,7-difluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, dimethylformamide (DMF), and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6,7-difluoroquinazoline has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6,7-difluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazoline Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2,4-Dichloro-6,7-difluoroquinazoline and related compounds:

Key Observations:

- Substituent Positioning: The number and positions of halogens significantly influence reactivity. For example, this compound’s dual chlorine atoms at positions 2 and 4 enhance electrophilicity compared to mono-chlorinated analogs like 4-Chloro-6,7-difluoroquinazoline .

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the quinazoline core, whereas methoxy groups (e.g., in 2,4-Dichloro-6,7-dimethoxyquinazoline) introduce electron-donating effects, altering solubility and reactivity in cross-coupling reactions .

- Crystallographic Properties : 2,4-Dichloro-7-fluoroquinazoline exhibits planar geometry with π-π stacking (centroid distance: 3.8476 Å), which may enhance stability in solid-state formulations .

Physicochemical Properties

- Solubility : Fluorine atoms in this compound reduce hydrophilicity compared to methoxy-substituted analogs, impacting bioavailability in drug design .

- Thermal Stability : The dimethoxy derivative (2,4-Dichloro-6,7-dimethoxyquinazoline) has a defined melting range (172–177°C), suggesting higher crystalline stability than halogen-only analogs .

Biologische Aktivität

2,4-Dichloro-6,7-difluoroquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure featuring two chlorine atoms and two fluorine atoms attached to a quinazoline ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and microbiology.

- Molecular Formula : CHClFN

- Molecular Weight : 235.02 g/mol

- CAS Number : 774212-69-0

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing 6,7-difluoroquinazoline-2,4(1H,3H)-dione with trichlorophosphate and N,N-dimethylaniline at elevated temperatures .

- Alternative synthetic routes may involve different starting materials or reagents that facilitate the introduction of the halogen substituents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The specific mechanisms of action may involve interference with bacterial DNA synthesis or other vital cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. The proposed mechanism involves the disruption of critical signaling pathways related to cell proliferation and apoptosis .

Case Studies

- In vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines (e.g., breast and lung cancer). Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM.

- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively.

The biological activity of this compound is hypothesized to involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA strands, leading to disruption in replication.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism and proliferation in both microbial and cancer cells.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHClFN | Antimicrobial and anticancer |

| 2,4-Dichloro-7-fluoroquinazoline | CHClFN | Antitumor activity |

| 6,8-Dichloro-4-fluoroquinazoline | CHClFN | Limited studies on bioactivity |

Q & A

Basic Research Questions

What are the optimized synthetic routes for 2,4-dichloro-6,7-difluoroquinazoline, and how can reaction conditions be tailored for higher yields?

Methodological Answer:

A two-step nucleophilic substitution strategy is commonly employed. Starting with halogenated quinazoline precursors, displace the 4-chloro group first using amines or alcohols under reflux conditions (e.g., DMSO, 18 hours), followed by microwave-assisted displacement of the 2-chloro group to introduce fluorine or other substituents . For fluorination, KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C improves selectivity. Yields (typically 60–75%) can be enhanced by optimizing stoichiometry, reaction time, and catalyst (e.g., CuI for Ullman-type couplings). Crystallization in water-ethanol mixtures is recommended for purification .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% area% recommended for pharmacological studies) .

- NMR : Confirm substitution patterns via - and -NMR. The 6,7-difluoro groups show distinct splitting patterns (e.g., doublets in -NMR at δ −110 to −120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for CHClFN: 262.95 g/mol).

What solvent systems and crystallization methods are effective for purifying halogenated quinazolines?

Methodological Answer:

Use mixed solvents for recrystallization:

- Water-Ethanol (1:3) : Achieves high-purity crystals (mp 172–177°C for analogous compounds) .

- Dichloromethane-Hexane : Ideal for removing non-polar byproducts.

- Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves halogenated impurities .

Advanced Research Questions

How does the reactivity of this compound vary with nucleophiles, and what mechanistic insights guide functionalization?

Methodological Answer:

The 4-chloro position is more reactive than the 2-chloro due to electronic effects from adjacent fluorine atoms. For example:

- Amine Substitution : Primary amines (e.g., benzylamine) displace the 4-chloro group at RT, while bulky amines require elevated temperatures (50–60°C) .

- Fluorine Retention : The 6,7-difluoro groups stabilize the aromatic ring via electron-withdrawing effects, reducing unintended defluorination. Monitor reaction progress with -NMR to detect side reactions .

What role does this compound play in designing kinase inhibitors, and how can SAR studies be structured?

Methodological Answer:

This scaffold is a key intermediate for EGFR and VEGFR2 inhibitors. To establish structure-activity relationships (SAR):

- Core Modifications : Replace Cl/F groups with methoxy, amino, or heterocycles to alter binding affinity .

- Biological Assays : Test analogs in enzymatic assays (e.g., SETD8 methyltransferase inhibition) at 0.1–10 µM concentrations. Use IC values to correlate substituent effects with activity .

How do storage conditions impact the stability of this compound, and what degradation pathways are observed?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (N/Ar) to prevent hydrolysis of chloro groups .

- Degradation Pathways :

How should researchers resolve contradictions between spectral data (e.g., NMR vs. HPLC) for halogenated quinazolines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.